molecular formula C21H28N4OS B2954590 2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235625-56-5

2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2954590
M. Wt: 384.54
InChI Key: QLAKPVRYBXTLMV-UHFFFAOYSA-N
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Description

The compound “2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide” appears to be a complex organic molecule. It contains several functional groups and structural features, including a phenyl ring, an isopropylthio group, a pyrimidinyl group, a piperidinyl group, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the pyrimidine ring, the introduction of the isopropylthio group, and the coupling of the phenyl and piperidine rings.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The phenyl and pyrimidine rings are likely to contribute to the compound’s rigidity and may influence its reactivity. The isopropylthio group could potentially participate in a variety of reactions, depending on the conditions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict exactly how this compound would behave in chemical reactions. However, the presence of the acetamide group suggests that it could potentially undergo hydrolysis under certain conditions to form an amine and a carboxylic acid. The isopropylthio group could also potentially be involved in reactions, particularly if oxidizing conditions are present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure and the functional groups present. For example, the presence of the polar acetamide group could potentially make the compound more soluble in polar solvents.


Scientific Research Applications

Synthesis and Structural Analysis

  • Three-Component Reaction and Formation of Polymeric Coordination Complexes : A study explored the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of mixtures of pyrimidine and piperidone derivatives. The structural elucidation was supported by various spectroscopic techniques, demonstrating the complexity and versatility of chemical reactions involving pyrimidinyl and piperidinyl components (Klimova et al., 2013).

  • Synthesis of Thienopyridines and Related Systems : The reaction of 1-isopropyl-4-piperidone with sulfur and active methylene nitriles led to the synthesis of thienopyridines. This study highlights the chemical versatility and potential applications of piperidone in generating heterocyclic compounds, which may include structures similar to the query compound (El-Kashef et al., 2007).

Biological Evaluation and Potential Applications

  • Discovery of Clinical Candidate for ACAT-1 Inhibition : A study identified a compound with a structure closely related to the query, demonstrating potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This finding suggests potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Antimycobacterial Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of compounds involving piperidine structures in treating bacterial infections (Kumar et al., 2008).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis for this compound. However, as with any chemical, it should be handled with care, and appropriate safety precautions should be taken.


Future Directions

The potential applications and future directions for this compound would likely depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, among others.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, more specific information or studies related to this particular compound would be needed.


properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-16(2)27-19-6-4-17(5-7-19)14-20(26)24-15-18-8-12-25(13-9-18)21-22-10-3-11-23-21/h3-7,10-11,16,18H,8-9,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKPVRYBXTLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

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